molecular formula C12H20N2O6 B5464234 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione

2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione

Cat. No.: B5464234
M. Wt: 288.30 g/mol
InChI Key: QKTWKYUSPAGIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione typically involves the reaction of α-hydroxy ketones under specific conditions. One common method includes the use of Rose Bengal as a photocatalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in a solvent like THF (tetrahydrofuran). The reaction is carried out under ambient temperature with white LED light for about 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTWKYUSPAGIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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